N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-Morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (hereafter referred to by its full systematic name) is a synthetic small molecule characterized by a benzo[d][1,3]dioxole (piperonyl) core linked to a carboxamide group. The compound features a naphthalen-1-yl moiety and a morpholinoethyl substituent, contributing to its structural complexity and biological activity. It has been identified as a potent agonist of the stimulator of interferon genes (STING) pathway, a critical mediator of innate immune responses to cytosolic DNA . In preclinical studies, this compound demonstrated enhanced specificity for human STING compared to murine analogs, with >95% purity achieved via in-house synthesis . Its mechanism involves binding to the STING protein, triggering downstream signaling cascades that promote type-I interferon production, positioning it as a candidate for immunotherapy and antiviral research .
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-24(18-8-9-22-23(14-18)30-16-29-22)25-15-21(26-10-12-28-13-11-26)20-7-3-5-17-4-1-2-6-19(17)20/h1-9,14,21H,10-13,15-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDYJJGDHWCVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound induces proinflammatory cytokine responses in a manner dependent on STING, and consequently regulates the activation of CD4+ and CD8+ lymphocytes. This interaction with its targets leads to changes in the immune response, particularly in the context of cancer immunotherapy.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The following analysis compares the target compound with structurally analogous benzamide derivatives and functionally related STING agonists, emphasizing molecular features, physicochemical properties, and biological activities.
Structural Analogues in the Benzo[d][1,3]dioxole-5-carboxamide Family
Several derivatives of benzo[d][1,3]dioxole-5-carboxamide have been synthesized, varying in substituents and biological targets. Key examples include:
Key Observations:
- Substituent Impact on Activity: The target compound’s naphthalen-1-yl and morpholinoethyl groups confer STING agonism, while nitro or chloro substituents in MAO inhibitors (e.g., compounds 55–57) correlate with enzyme inhibition .
- Physicochemical Properties: Higher molecular weight and complex substituents (e.g., morpholinoethyl) may enhance target specificity but reduce solubility, a common challenge in drug development .
Functional Analogues: STING Agonists
The target compound is compared to other STING agonists with distinct structural scaffolds:
Key Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
